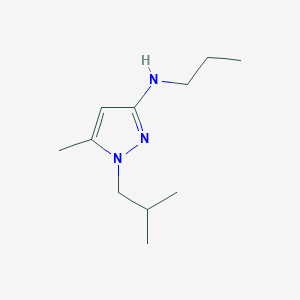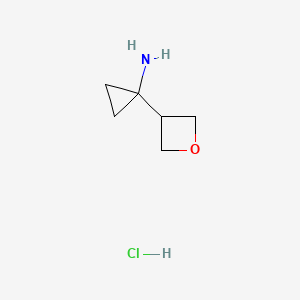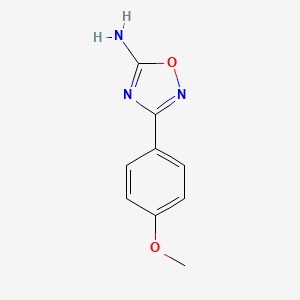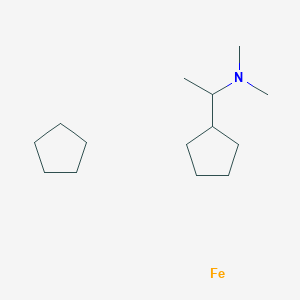
5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-metil-1-(2-metilpropil)-N-propil-1H-pirazol-3-amina es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes en el anillo. Este compuesto se caracteriza por su estructura única, que incluye un grupo metil, un grupo 2-metilpropil y un grupo propil unidos al anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-metil-1-(2-metilpropil)-N-propil-1H-pirazol-3-amina se puede lograr a través de diversas rutas sintéticas. Un método común implica la reacción del ácido 5-metil-1H-pirazol-3-carboxílico con 2-metilpropilamina y propilamina en condiciones de reacción específicas. La reacción típicamente requiere un solvente como tolueno o etanol y puede involucrar el uso de un catalizador para facilitar el proceso.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos a gran escala en lotes o de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía de gases (GC) es común para monitorear el progreso de la reacción y la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
5-metil-1-(2-metilpropil)-N-propil-1H-pirazol-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que uno de los sustituyentes es reemplazado por otro grupo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de derivados de pirazol correspondientes con grupos funcionales oxidados.
Reducción: Formación de derivados de pirazol reducidos.
Sustitución: Formación de derivados de pirazol halogenados.
Aplicaciones Científicas De Investigación
5-metil-1-(2-metilpropil)-N-propil-1H-pirazol-3-amina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-metil-1-(2-metilpropil)-N-propil-1H-pirazol-3-amina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 5-metil-1-(2-metilpropil)-1H-pirazol-3-carboxílico
- 5-metil-1-(2-metilpropil)-N-metil-1H-pirazol-3-amina
- 5-metil-1-(2-metilpropil)-N-etil-1H-pirazol-3-amina
Singularidad
5-metil-1-(2-metilpropil)-N-propil-1H-pirazol-3-amina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo propil lo diferencia de otros compuestos similares y puede influir en su reactividad e interacciones con los objetivos moleculares.
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
5-methyl-1-(2-methylpropyl)-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-6-12-11-7-10(4)14(13-11)8-9(2)3/h7,9H,5-6,8H2,1-4H3,(H,12,13) |
Clave InChI |
JXFJDKOXIJSOKH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NN(C(=C1)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
![2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729670.png)
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)

![4-Benzo[d]thiazolamine,4,5,6,7-tetrahydro-2-methyl-,hydrochloride](/img/structure/B11729678.png)
![2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid](/img/structure/B11729684.png)

![2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B11729698.png)


